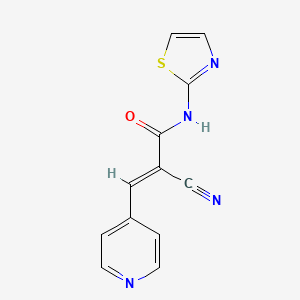![molecular formula C17H18N2O3 B5718447 3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)
3-methoxy-N-[4-(propionylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[4-(propionylamino)phenyl]benzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research due to its unique properties.
Mechanism of Action
3-methoxy-N-[4-(propionylamino)phenyl]benzamide inhibits HDAC activity by binding to the enzyme and preventing it from removing acetyl groups from histones. This leads to an increase in histone acetylation, which is associated with increased gene expression. 3-methoxy-N-[4-(propionylamino)phenyl]benzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
3-methoxy-N-[4-(propionylamino)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce cell cycle arrest, and promote apoptosis. 3-methoxy-N-[4-(propionylamino)phenyl]benzamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methoxy-N-[4-(propionylamino)phenyl]benzamide in lab experiments is its specificity for HDAC inhibition. It has been shown to have minimal off-target effects, making it a useful tool for studying the role of HDAC in various biological processes. However, one limitation is the lack of selectivity for specific HDAC isoforms, which can make it difficult to determine the specific role of individual HDACs in biological processes.
Future Directions
There are several future directions for the use of 3-methoxy-N-[4-(propionylamino)phenyl]benzamide in scientific research. One area of interest is the development of more selective HDAC inhibitors that can target specific HDAC isoforms. Another area of interest is the use of 3-methoxy-N-[4-(propionylamino)phenyl]benzamide in combination with other therapies to enhance their efficacy. Additionally, 3-methoxy-N-[4-(propionylamino)phenyl]benzamide has potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases, and further research is needed to explore its clinical potential.
Conclusion:
In conclusion, 3-methoxy-N-[4-(propionylamino)phenyl]benzamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It inhibits HDAC activity, induces apoptosis in cancer cells, and improves cognitive function in animal models of neurodegenerative diseases. While it has some limitations, its specificity for HDAC inhibition makes it a useful tool for studying the role of HDAC in various biological processes. There are several future directions for the use of 3-methoxy-N-[4-(propionylamino)phenyl]benzamide in scientific research, including the development of more selective HDAC inhibitors and the exploration of its clinical potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-methoxy-N-[4-(propionylamino)phenyl]benzamide involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This is then reacted with 4-aminobenzoylpropionamide to form 3-methoxy-N-[4-(propionylamino)phenyl]benzamide. The final product is purified through recrystallization.
Scientific Research Applications
3-methoxy-N-[4-(propionylamino)phenyl]benzamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. 3-methoxy-N-[4-(propionylamino)phenyl]benzamide has also been used to study the role of HDAC in cancer and neurodegenerative diseases.
properties
IUPAC Name |
3-methoxy-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(20)18-13-7-9-14(10-8-13)19-17(21)12-5-4-6-15(11-12)22-2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHJDDSYCZANDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-(propanoylamino)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5718381.png)
![N-({[2-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5718385.png)



![ethyl 4-[(2-biphenylylcarbonyl)amino]benzoate](/img/structure/B5718406.png)


![3-phenyl-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5718424.png)
![4-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5718427.png)
